molecular formula C23H23ClN2O3S B4071320 N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4071320
M. Wt: 443.0 g/mol
InChI Key: QQPRJPMSIPZWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was initially developed as a potential treatment for Parkinson's disease, but its therapeutic potential has since been explored in a variety of neurological disorders.

Mechanism of Action

The exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act by inhibiting the activity of a family of enzymes known as the calpains. Calpains are calcium-dependent proteases that are involved in a variety of cellular processes, including cell death. By inhibiting the activity of calpains, N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B may protect neurons from damage and death.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to protect neurons from oxidative stress. It has also been shown to increase the activity of the mitochondrial electron transport chain, which may help to improve mitochondrial function and energy production. Additionally, it has been shown to reduce the activity of inflammatory pathways, which may help to reduce inflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B is that it has been extensively studied in animal models of neurological disorders, and has been shown to have neuroprotective effects in a variety of contexts. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize dosing and delivery in clinical settings.

Future Directions

There are several potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of interest is in developing more targeted delivery methods, such as nanoparticles or liposomes, to improve the drug's efficacy and reduce potential side effects. Additionally, there is interest in exploring the potential of N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B as a treatment for other neurological disorders, such as traumatic brain injury or stroke. Finally, there is ongoing research aimed at elucidating the exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B, which may help to optimize dosing and delivery in clinical settings.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from a variety of insults, including oxidative stress, mitochondrial dysfunction, and excitotoxicity. It has been studied in animal models of Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), among others.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-16-13-17(2)23(18(3)14-16)25-22(27)15-26(20-11-9-19(24)10-12-20)30(28,29)21-7-5-4-6-8-21/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPRJPMSIPZWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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